molecular formula C19H19NO3 B3018597 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl (4-methylphenyl)acetate CAS No. 1638737-68-4

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl (4-methylphenyl)acetate

Cat. No. B3018597
CAS RN: 1638737-68-4
M. Wt: 309.365
InChI Key: DQEHEGGBFAGTBI-UHFFFAOYSA-N
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Description

The compound of interest, 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl (4-methylphenyl)acetate, is a derivative of indole, which is a structure of significant interest in medicinal chemistry due to its presence in many biologically active molecules. The indole moiety is known for its involvement in various chemical reactions and its ability to interact with biological targets, making it a valuable scaffold for drug development.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1,2-Bis(2-aryl-1H-indol-3-yl)ethynes involves a 5-exo-digonal double cyclization reaction of 1,4-bis(2-isocyanophenyl)buta-1,3-diyne with aryl Grignard reagents, yielding a range of products with different substituents . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. The structural property of 1,2-bis(2-phenyl-1H-indol-3-yl)ethyne was characterized by spectroscopic methods and X-ray analysis, providing insights into the arrangement of atoms and the overall shape of the molecule . These structural analyses are essential for understanding how such compounds interact with biological targets.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For example, the regioselective addition of aromatic amines at the exocyclic C=C bond of 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetic acid esters has been reported, leading to the formation of 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates . This type of reaction demonstrates the reactivity of the indole scaffold and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as their fluorescence, UV-vis spectra, and electrochemical features, are important for their practical applications. For instance, the fluorescence emission peaks of certain indole derivatives were observed around 450 nm, with high quantum yields indicating their potential use in fluorescence-based applications . Additionally, the stability of fluorescent derivatives in both acidic and basic solutions is advantageous for their manipulation and structural analysis .

Scientific Research Applications

Synthesis and Biological Activities

The compound 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl (4-methylphenyl)acetate and related derivatives exhibit a broad range of activities that are of interest in the scientific research domain. One area of focus is the synthesis and evaluation of derivatives for their potential biological activities. For example, Singh and Vedi (2014) synthesized a series of novel triazolylindole derivatives to evaluate their antifungal activity, showcasing the compound's utility in creating biologically active molecules (Singh & Vedi, 2014). Similarly, the synthesis of endogenous plant metabolites like 7-hydroxyoxindole-3-acetic acid using derivatives of indole-3-acetate demonstrates the compound's relevance in synthesizing complex molecules found in nature (Homer & Sperry, 2014).

Chemical Synthesis and Characterization

The compound and its derivatives are also pivotal in the development of novel chemical synthesis methodologies. Chen et al. (2016) explored the α-oxidation of aromatic ketones to prepare a variety of 2-(2-methylphenyl)-2-oxoethyl acetates, showcasing the compound's versatility in organic synthesis (Chen, Ren, Zhang, & Zhang, 2016). Additionally, the research on the formylation of 3-alkylindole-2-acetic esters offers insight into the modification and functionalization of indole-based compounds, further emphasizing the scientific interest in this chemical structure (Jones, Taylor, & Bowyer, 1974).

Biological Evaluation and Potential Therapeutic Applications

Moreover, the synthesis and biological evaluation of derivatives such as 2-(3-(2-chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl) acetohydrazide underline the compound's potential in discovering new therapeutic agents. Muralikrishna et al. (2014) characterized these compounds and screened them for antimicrobial activity, highlighting the compound's relevance in pharmaceutical research (Muralikrishna, Ravindranath, Ch, Kala, & Kumar, 2014).

properties

IUPAC Name

[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-14-6-8-15(9-7-14)12-19(22)23-13-18(21)20-11-10-16-4-2-3-5-17(16)20/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEHEGGBFAGTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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